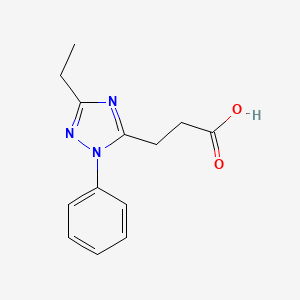

3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid

Description

3-(3-Ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid (CAS: 1142209-71-9) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 3, a phenyl group at position 1, and a propanoic acid side chain at position 3. This structure combines the rigidity of the triazole ring with the hydrophilicity of the carboxylic acid group, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis and characterization have been reported in commercial catalogs, highlighting its availability for research .

Properties

IUPAC Name |

3-(5-ethyl-2-phenyl-1,2,4-triazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-11-14-12(8-9-13(17)18)16(15-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCXTICVPLGHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=N1)CCC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For example, the reaction between ethyl hydrazine and phenyl isocyanate can yield the desired triazole ring.

Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a reaction with a suitable carboxylic acid derivative, such as ethyl bromoacetate, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and other reduced nitrogen-containing compounds.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid can inhibit the growth of various bacteria and fungi. This property makes it a candidate for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

Triazole derivatives have been explored for their anti-inflammatory effects. The unique structure of this compound may contribute to modulating inflammatory pathways, potentially leading to new treatments for inflammatory diseases such as arthritis .

Potential Anticancer Properties

Recent studies suggest that triazole compounds could play a role in cancer therapy. They may inhibit tumor growth by interfering with cellular processes involved in proliferation and apoptosis. Further research is necessary to elucidate the specific mechanisms by which this compound exerts these effects .

Agricultural Applications

Fungicides and Herbicides

Given its triazole structure, this compound may serve as a base for developing new fungicides or herbicides. Triazoles are known for their ability to inhibit fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes. This application is crucial in crop protection strategies against various plant pathogens .

Materials Science

Polymer Chemistry

The incorporation of triazole rings into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in creating advanced materials for aerospace and automotive industries where performance under extreme conditions is critical .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid (CAS: 933690-20-1) replaces the ethyl and phenyl groups with a bromine atom at position 3. The molecular weight is 220.03 (C₅H₆BrN₃O₂), significantly lower than the target compound (267.30 g/mol) .

- Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) isolated from marine Streptomyces lack the triazole ring but share the propanoic acid moiety. These compounds exhibit antimicrobial activity against E. coli and S. aureus, suggesting that halogenation enhances bioactivity .

Aryl and Alkyl Modifications

- 3-[3-Ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid introduces a bulkier 4-isopropylphenyl group, increasing lipophilicity. This modification could enhance membrane permeability in biological systems compared to the target compound’s phenyl group .

- 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic acid (CAS: 1496757-70-0) features a methyl branch on the propanoic acid chain. This structural change may influence steric interactions in enzyme binding pockets .

Functional Group Additions

- 3-((1-Phenyl-1H-tetrazol-5-yl)thio)propanoic acid (CAS: 1437-67-8) replaces the triazole with a tetrazole ring and introduces a thioether linkage.

- Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (CAS: 1240598-90-6) diverges further, substituting the triazole with a pyrimidine ring. This highlights the versatility of nitrogen heterocycles in modulating pharmacokinetic profiles .

Solubility and Stability

- The free carboxylic acid group in the target compound enhances water solubility compared to esterified derivatives (e.g., ).

- 2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid dihydrochloride (CAS: 254.09 g/mol) exists as a salt, improving solubility for intravenous applications .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid is a triazole derivative that has garnered attention due to its diverse biological activities. The compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a propanoic acid moiety attached to the triazole ring. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 245.28 g/mol

- CAS Number : 1142209-71-9

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with carboxylic acids to form the triazole ring. The introduction of the propanoic acid moiety is achieved through reactions with suitable carboxylic acid derivatives under basic conditions .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 350 µg/mL |

| Pseudomonas aeruginosa | 500 µg/mL |

These results suggest that the compound has potential as an antibacterial agent .

Anticancer Potential

The anticancer potential of triazole derivatives has been a focus of research. Compounds similar to this compound have been reported to exhibit cytotoxic effects on cancer cell lines. For example, studies have shown that certain triazoles can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of triazole compounds:

- Antibacterial Activity : A study demonstrated that various triazole derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications on the triazole ring significantly influenced antibacterial potency .

- Antifungal Mechanisms : Research has indicated that triazoles disrupt fungal cell membrane integrity and inhibit key enzymes involved in sterol biosynthesis, making them effective antifungal agents .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the key considerations for designing a synthetic route for 3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid?

Methodological Answer: A robust synthetic strategy involves selecting precursors with compatible functional groups and optimizing reaction conditions. For triazole derivatives, cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives is common. Microwave-assisted synthesis (e.g., 80–88% yield under reflux in ethanol) can enhance efficiency compared to conventional heating . Key steps include:

- Precursor selection : Use 3-ethyl-1-phenyl-1H-1,2,4-triazole-5-thiol and acrylic acid derivatives.

- Reaction optimization : Adjust temperature, solvent polarity, and catalyst (e.g., NaBHCN for reductive amination).

- Purification : Column chromatography or recrystallization to isolate the propanoic acid moiety.

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer: X-ray crystallography provides definitive proof of molecular geometry. Use SHELXL for refinement and ORTEP-3/WinGX for visualization . Critical steps:

- Data collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.

- Refinement : Apply restraints for disordered ethyl/phenyl groups.

- Validation : Check R-factors (<5%) and residual electron density maps.

Q. How can conflicting NMR data for the triazole ring protons be resolved?

Methodological Answer: Complex splitting arises from spin-spin coupling and dynamic effects. Use:

- High-field NMR (≥500 MHz) : Resolves overlapping signals (e.g., δ 7.2–8.1 ppm for phenyl vs. δ 8.5–9.0 ppm for triazole protons).

- Variable-temperature NMR : Identifies conformational exchange broadening.

- 2D techniques (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations .

Q. What computational strategies predict the compound’s bioactivity against mycobacterial targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and QSAR models link structure to antimycobacterial activity. Steps include:

- Target selection : Enoyl-ACP reductase (InhA) or DprE1.

- Docking parameters : Grid size 60 × 60 × 60 Å, Lamarckian GA.

- Validation : Compare with experimental MIC values (e.g., 2–16 µg/mL for triazole derivatives) .

Q. How do structural modifications impact solubility without compromising activity?

Methodological Answer: Introduce hydrophilic groups (e.g., sulfonic acids) or form salts. Balance logP values (target <3.0):

- Salt formation : Lithium salts of propanoic acid derivatives improve aqueous solubility .

- Co-crystallization : Use succinic acid or L-arginine as co-formers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.